molecular formula C18H17N3 B12119159 7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline

7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12119159
M. Wt: 275.3 g/mol
InChI Key: NSVUFXYMAGEMKS-UHFFFAOYSA-N
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Description

7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts include Brønsted acids like acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for indoloquinoxalines often rely on scalable processes such as microwave irradiation and aqueous medium reactions. These methods ensure high yields and cost-effectiveness, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products .

Major Products Formed

The major products formed from these reactions include carbonyl derivatives, amines, and substituted indoloquinoxalines. These products have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Table 1: Synthetic Methods for Indolo[2,3-b]quinoxalines

MethodYield (%)Comments
Palladium-catalyzed coupling85-90Efficient for various amine derivatives
Cyclocondensation with isatin75-80Requires careful control of reaction conditions
Multi-component reactions70-85Versatile but may yield by-products

Anticancer Activity

7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it acts as a DNA intercalator, disrupting replication processes and leading to apoptosis in cancer cells. For instance, derivatives of this compound have demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity .

Antiviral Properties

The compound has also been evaluated for its antiviral efficacy. It has shown activity against several viruses, including herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). In vitro studies indicated that certain derivatives could inhibit viral replication effectively at concentrations as low as 1 mM .

Table 2: Biological Activities of this compound Derivatives

Activity TypeVirus/Cancer TypeIC50 (µg/mL)Reference
AnticancerHCT-1161.9
AnticancerMCF-72.3
AntiviralHSV-11
AntiviralVZV1

Material Science Applications

In materials science, indoloquinoxaline derivatives are being explored for their potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The unique electronic properties of these compounds allow them to act as effective electron transport layers and emitting materials in OLEDs. Research has indicated that incorporating these compounds can enhance device efficiency due to improved charge transport properties and thermal stability .

Table 3: Optoelectronic Applications

Application TypeDevice TypePerformance Metrics
Organic Light Emitting DiodesOLEDMax luminescence: 3910 cd/m²
Solar CellsExcitonic Solar CellsEnhanced efficiency due to better energy harvesting

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by Shibinskaya et al. highlighted the synthesis of a series of indoloquinoxaline derivatives that exhibited promising anticancer properties against lung and prostate cancer cell lines. The most active derivative showed an IC50 value significantly lower than that of the reference drug doxorubicin, suggesting its potential as a lead compound for further development .

Case Study 2: Antiviral Mechanism
Research published in Organic & Biomolecular Chemistry explored the mechanism by which indoloquinoxalines inhibit viral replication. The study found that these compounds could modulate TLR receptors, leading to reduced activation of NF-kB pathways essential for viral replication .

Biological Activity

7-Methyl-6-propyl-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H14N2
  • Molecular Weight : 226.28 g/mol
  • IUPAC Name : this compound

Biological Activities

Research indicates that compounds in the indolo[2,3-b]quinoxaline class exhibit a wide range of biological activities, including:

  • Anticancer Activity : Indoloquinoxalines have shown promise in inhibiting cancer cell proliferation. In particular, studies have demonstrated that derivatives can effectively target various cancer cell lines.
CompoundCell LineIC50 (µg/mL)
B220HCT-1161.9
B220MCF-72.3
DoxorubicinHCT-1163.23

These results suggest that this compound may have comparable or superior efficacy to established chemotherapeutic agents .

  • Antiviral Activity : Indolo[2,3-b]quinoxaline derivatives have been investigated for their antiviral properties, particularly against herpes viruses. Compounds like B220 demonstrated potent activity against HSV-1 and VZV .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Studies indicate significant activity against various bacterial strains, positioning it as a candidate for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis in cancer cells.
  • DNA Interaction : Some studies suggest that indoloquinoxalines can intercalate with DNA, disrupting replication and transcription processes .

Case Studies

Several case studies have highlighted the potential of indolo[2,3-b]quinoxaline derivatives in clinical settings:

  • Cancer Treatment : A study involving the administration of B220 in murine models showed significant tumor reduction compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis.
  • Antiviral Efficacy : Clinical trials assessing the efficacy of indoloquinoxalines against herpes simplex virus demonstrated a marked decrease in viral load in treated subjects compared to untreated controls.

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

7-methyl-6-propylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C18H17N3/c1-3-11-21-17-12(2)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h4-10H,3,11H2,1-2H3

InChI Key

NSVUFXYMAGEMKS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C

Origin of Product

United States

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